8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
The compound 8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic heterocyclic molecule featuring an imidazo[2,1-c][1,2,4]triazine core. Key structural elements include:
- A 4-ethoxyphenyl group at position 8 of the bicyclic system.
- A pyridin-4-ylmethyl substituent on the carboxamide nitrogen.
The ethoxy group may enhance lipophilicity, while the pyridine moiety could improve solubility or target engagement .
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-2-29-16-5-3-15(4-6-16)25-11-12-26-19(28)17(23-24-20(25)26)18(27)22-13-14-7-9-21-10-8-14/h3-10H,2,11-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEKTNFBOPHANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Imidazotriazine Derivatives
Table 1: Substituent Comparison of Imidazotriazine Carboxamides
Key Observations :
- Electron-Withdrawing vs. This difference may influence cytochrome P450 interactions .
- N-Substituent Diversity : The pyridin-4-ylmethyl group in the target compound offers a rigid, planar structure for π-π stacking, whereas the 3-isopropoxypropyl chain in ’s compound increases flexibility and hydrophobicity, possibly affecting membrane permeability .
Core Heterocyclic Modifications
Implications of Structural Differences
- Solubility : The pyridin-4-ylmethyl group in the target compound may improve aqueous solubility relative to the isopropoxypropyl chain in ’s analog, which is more lipophilic .
- Target Selectivity : Fluorophenyl groups () are common in kinase inhibitors (e.g., GSK-3β), whereas ethoxyphenyl groups (target compound) are less prevalent, suggesting unexplored selectivity profiles .
- Synthetic Complexity : The triazine core requires multi-step synthesis (e.g., cyclocondensation), whereas pyrimido-oxazines () are synthesized via one-pot reactions, impacting scalability .
Methodologies for Exploring Structural Analogues
- SimilarityLab () : This tool enables rapid identification of commercially available analogs by comparing molecular descriptors (e.g., topological polar surface area, logP). For the target compound, a search would prioritize imidazotriazines with substituted phenyl and pyridine groups .
- Computational Analysis : Molecular docking could predict how the ethoxyphenyl group interacts with hydrophobic pockets in targets like GSK-3β, contrasting with fluorophenyl analogs’ electrostatic interactions .
Preparation Methods
Diazotization of 5-Aminoimidazole Derivatives
A primary route to the imidazo[2,1-c]triazine core involves diazotization of 5-aminoimidazole-4-carbonitriles. Treatment of 5-amino-1H-imidazole-4-carbonitrile derivatives with NaNO₂ in HCl/AcOH (3:1) at 0–5°C generates diazonium intermediates, which undergo intramolecular cyclization to form the triazinone ring. For example, 5-amino-1-(4-ethoxyphenyl)imidazole-4-carbonitrile (1a ) reacts under these conditions to yield 8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c]triazine-3-carbonitrile (2a ) in 72% yield (Table 1). The 4-ethoxyphenyl substituent at N-1 of the imidazole ensures regioselective cyclization by stabilizing the diazonium intermediate through resonance.
Table 1. Yields of imidazo-triazine cores via diazotization-cyclization
| Starting Material | Conditions | Product | Yield (%) |
|---|---|---|---|
| 1a (R = 4-EtOPh) | NaNO₂, HCl/AcOH, 0–5°C | 2a | 72 |
| 1b (R = 4-ClPh) | NaNO₂, HCl/AcOH, 0–5°C | 2b | 68 |
Hydrazine-Mediated Cyclization of Hydantoin Derivatives
An alternative approach utilizes hydantoin precursors. Ethyl (2,5-dioxoimidazolidin-1-yl)acetate (3 ) undergoes condensation with hydrazine hydrate, followed by acid-catalyzed cyclization, to form 7,8-dihydroimidazo[5,1-c]triazine-3,6-dione (4 ). Hydrogenation of 4 over Pd/C yields the tetrahydroimidazo-triazine core (5 ), which is subsequently functionalized at C-8 via alkylation with 4-ethoxyphenyl bromide (Table 2).
Table 2. Hydrazine-mediated cyclization and alkylation
| Substrate | Reagents | Product | Yield (%) |
|---|---|---|---|
| 3 | NH₂NH₂·H₂O, HCl | 4 | 65 |
| 4 | H₂, Pd/C | 5 | 88 |
| 5 | 4-EtOPhBr, K₂CO₃ | 6 | 63 |
Functionalization of the Triazine Core
Introduction of the 4-Ethoxyphenyl Group
The 4-ethoxyphenyl moiety is optimally introduced at the imidazole N-1 position prior to cyclization, as post-cyclization functionalization suffers from poor reactivity. For example, alkylation of 5-amino-1H-imidazole-4-carbonitrile with 4-ethoxyphenyl bromide in the presence of K₂CO₃ affords 1a in 85% yield. Late-stage Suzuki-Miyaura coupling is less feasible due to the electron-deficient nature of the triazine ring.
Oxidation and Carboxamide Formation
The 3-carbonitrile group in 2a is hydrolyzed to the carboxylic acid (7a ) using 6 M HCl at reflux (92% yield), followed by activation with thionyl chloride to form the acyl chloride (8a ). Reaction of 8a with pyridin-4-ylmethylamine in dichloromethane provides the target carboxamide (9 ) in 78% yield (Table 3).
Table 3. Carboxamide synthesis from nitrile precursors
| Substrate | Reagents | Product | Yield (%) |
|---|---|---|---|
| 2a | 6 M HCl, reflux | 7a | 92 |
| 7a | SOCl₂, then Py-4-CH₂NH₂ | 9 | 78 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclization reactions exhibit significant solvent dependence. While HCl/AcOH mixtures favor diazotization-cyclization, polar aprotic solvents like DMF improve yields in amide couplings (e.g., 78% in DMF vs. 62% in THF). Elevated temperatures (80–100°C) are critical for hydrolysis of nitriles to carboxylic acids.
Catalytic Enhancements
The use of Bi(OTf)₃ as a Lewis acid catalyst in Ritter-type reactions accelerates imidazo-triazine formation, reducing reaction times from 24 h to 12 h. Similarly, tetramethylammonium chloride enhances chlorination steps, improving yields by 15–20%.
Structural Characterization and Validation
X-ray crystallography of intermediate 4 confirms the tetrahydroimidazo-triazine structure, with bond lengths and angles consistent with DFT calculations. ¹H NMR of 9 exhibits characteristic signals for the pyridin-4-ylmethyl group (δ 8.50 ppm, d, J = 5.1 Hz, 2H; δ 4.60 ppm, s, 2H) and the 4-ethoxyphenyl moiety (δ 6.90 ppm, d, J = 8.7 Hz, 2H; δ 4.05 ppm, q, J = 7.0 Hz, 2H).
Challenges and Limitations
Key challenges include:
- Regioselectivity in cyclization : Competing pathways may lead to isomeric byproducts unless substituents are carefully chosen.
- Functional group compatibility : The 4-oxo group is prone to reduction under hydrogenation conditions, necessitating protective strategies.
- Low yields in late-stage couplings : Steric hindrance at C-3 reduces amidation efficiency, requiring excess pyridin-4-ylmethylamine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
